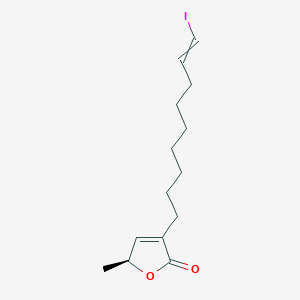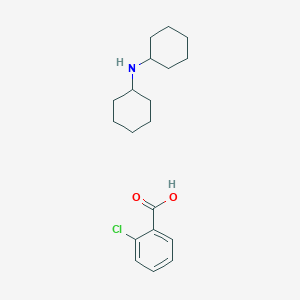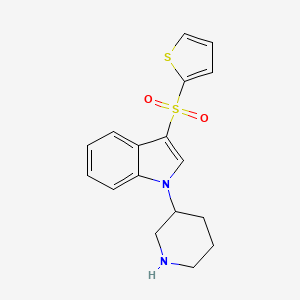
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is an organic compound with the molecular formula C17H16ClN2O4S It is a derivative of benzonitrile, featuring a chloro group, a morpholinylsulfonyl group, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chlorobenzonitrile with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate to form 2-chloro-6-(4-hydroxyphenoxy)benzonitrile.
Introduction of the morpholinyl group: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted benzonitriles.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholinylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(4-methylsulfonylphenoxy)benzonitrile: Similar structure but with a methylsulfonyl group instead of a morpholinylsulfonyl group.
2-Chloro-6-(4-aminophenoxy)benzonitrile: Similar structure but with an amino group instead of a morpholinylsulfonyl group.
2-Chloro-6-(4-nitrophenoxy)benzonitrile: Similar structure but with a nitro group instead of a morpholinylsulfonyl group.
Uniqueness
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is unique due to the presence of the morpholinylsulfonyl group, which can enhance its solubility and ability to interact with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Propiedades
Número CAS |
662146-35-2 |
|---|---|
Fórmula molecular |
C17H15ClN2O4S |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
2-chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile |
InChI |
InChI=1S/C17H15ClN2O4S/c18-16-2-1-3-17(15(16)12-19)24-13-4-6-14(7-5-13)25(21,22)20-8-10-23-11-9-20/h1-7H,8-11H2 |
Clave InChI |
AFYQTEGTIKVTQA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)

![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)


![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)







